REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([OH:9])=[CH:4][C:3]=1[N:10]1[C:14]([CH3:15])=[C:13]([N+:16]([O-:18])=[O:17])[C:12]([CH3:19])=[N:11]1.[Br-].[C:21](=O)([O-])[O-].[K+].[K+].[C:27](#N)[CH3:28]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH2:21][C:27]#[CH:28])=[CH:4][C:3]=1[N:10]1[C:14]([CH3:15])=[C:13]([N+:16]([O-:18])=[O:17])[C:12]([CH3:19])=[N:11]1 |f:2.3.4|
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Name
|
1-(2-fluoro-4-chloro-5-hydroxyphenyl)-3,5-dimethyl-4-nitropyrazole
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Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)O)N1N=C(C(=C1C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
to remove crystalline solid matters
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a small volume under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to form two layers
|
Type
|
EXTRACTION
|
Details
|
extract)
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)OCC#C)N1N=C(C(=C1C)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |